![molecular formula C10H19NO B1488290 1-[(Cyclopentylamino)methyl]cyclobutan-1-ol CAS No. 1600441-20-0](/img/structure/B1488290.png)
1-[(Cyclopentylamino)methyl]cyclobutan-1-ol
Overview
Description
1-[(Cyclopentylamino)methyl]cyclobutan-1-ol, also known as CPA-CB, is a cyclic amine compound that has been gaining interest in recent years due to its potential applications in a variety of scientific fields. CPA-CB is a cyclic amine that can act as a ligand in coordination chemistry, and can also be used as a catalyst in organic synthesis. This compound has also been studied for its potential applications in medicinal chemistry and drug discovery.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Cyclobutane Derivatives : Cyclobutane derivatives, closely related to 1-[(Cyclopentylamino)methyl]cyclobutan-1-ol, have been synthesized through various methods. For instance, cyclobutanones were prepared from methylenecyclobutane by oxidation, leading to compounds like 1-(hydroxymethy1)-1-cyclobutanol, which might be structurally similar to the compound (Roberts & Sauer, 1949).
Cyclobutyl Derivatives as Intermediates in Synthesis : Derivatives of cyclobutanol, such as tertiary cyclobutanols, have been used as intermediates in synthesizing new chromenes containing a cyclobutane ring. This indicates the potential role of this compound in similar synthetic applications (Bernard et al., 2004).
Polymerization and Material Science
- Anionic Polymerization of Cyclobutene Derivatives : Cyclobutene derivatives like methyl cyclobutene-1-carboxylate have been polymerized by anionic addition polymerization. This suggests that this compound could potentially be used in polymerization to form polymers with unique properties (Kitayama et al., 2004).
properties
IUPAC Name |
1-[(cyclopentylamino)methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10(6-3-7-10)8-11-9-4-1-2-5-9/h9,11-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOADJMIFMLHEFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2(CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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